4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial MRSA Proteomics

This 4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a precisely defined halogenated oxadiazole benzamide chemotype. Unlike interchangeable analogs, its specific 4-bromo substitution and 3-methoxyphenyl oxadiazole substituent are critical for reproducible antibacterial mechanism-of-action (MOA) studies. Substituting with chloro or other 5-position aryl variants yields fundamentally different biological fingerprints, invalidating SAR comparisons and dataset cross-referencing. Procure this exact compound to ensure fidelity with published MassIVE MSV000088343 proteomic profiles and head-to-head halogen-scanning experiments against the 4-chloro CCR6 probe (IC50 11 µM).

Molecular Formula C16H12BrN3O3
Molecular Weight 374.194
CAS No. 865286-25-5
Cat. No. B2417332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865286-25-5
Molecular FormulaC16H12BrN3O3
Molecular Weight374.194
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3O3/c1-22-13-4-2-3-11(9-13)15-19-20-16(23-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
InChIKeyCKAYZJJRICKQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-25-5): Baseline Identity and Procurement-Relevant Class Context


4-Bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-25-5, molecular formula C16H12BrN3O3, molecular weight 374.19) is a fully synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide chemotype [1]. This chemotype is recognized as a privileged scaffold in antibacterial drug discovery, with documented efficacy against drug-resistant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [2]. Within this class, subtle modifications to the oxadiazole 5-position substituent and the benzamide halogen are known to profoundly alter both antimicrobial potency and mechanism of action (MOA), making precise chemical identity critical for reproducible research outcomes [2].

Why Generic Substitution Fails for 4-Bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Evidence That Subtle Substituent Changes Alter Mechanism of Action


Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides cannot be treated as interchangeable commodities for procurement. Systematic profiling within this chemotype demonstrates that even conservative substituent swaps produce divergent antibacterial mechanisms: KKL-35 (4-chloro substitution) inhibits trans-translation, HSGN-94 inhibits lipoteichoic acid biosynthesis, while HSGN-220, HSGN-218, and HSGN-144 (carrying OCF3, SCF3, or SF5 modifications) exert bactericidal activity through multi-target mechanisms involving membrane depolarization, menaquinone biosynthesis disruption, and iron starvation [1]. Consequently, substituting a 4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lot with a compound bearing a different 5-position aryl group (e.g., 4-fluorophenyl, cyclohexyl) or a different 4-halogen (e.g., chloro) risks obtaining a molecule with a fundamentally different biological fingerprint, potentially invalidating structure–activity relationship (SAR) studies and biological assay reproducibility [1].

Quantitative Differentiation Evidence for 4-Bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-25-5) Against Closest Analogs


Target Compound Is Enumerated Within a Proteomically Characterized Antimicrobial Oxadiazole Panel, Enabling Direct MOA Comparison with HSGN-Series Analogs

The target compound, 4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, is explicitly included in the MassIVE dataset MSV000088343, which contains global proteomics and RNA expression data for a panel of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides tested against S. aureus [1]. This dataset provides a direct experimental platform for comparing the MOA of the target compound (carrying a 3-methoxyphenyl group at the oxadiazole 5-position) with that of HSGN-220 (OCF3-modified), HSGN-218 (SCF3-modified), and HSGN-144 (SF5-modified), all of which exhibited MIC values between 1 and 0.06 µg/mL against MRSA clinical isolates [1]. Unlike KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide), which acts as a trans-translation inhibitor, and HSGN-94, which targets lipoteichoic acid, the HSGN-series compounds display a multi-target MOA including membrane depolarization and menaquinone biosynthesis disruption [1]. The precise MOA of the target compound has not yet been published but can be inferred by its structural proximity to the HSGN series.

Antibacterial MRSA Proteomics Mechanism of Action

Structural Differentiation: 3-Methoxyphenyl Substituent Distinguishes Target Compound from 4-Fluorophenyl (KKL-35) and Cyclohexyl (CP0521361) Analogs, Predicting Altered Target Engagement Profiles

The target compound carries a 3-methoxyphenyl substituent at the oxadiazole 5-position, differentiating it from the well-characterized KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide), which bears a 4-fluorophenyl group and acts as a trans-translation inhibitor [1], and from 4-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide (CP0521361), which features a saturated cyclohexyl ring [2]. The 3-methoxy substituent introduces a hydrogen-bond acceptor at the meta position, which is predicted to alter both electronic distribution and steric profile relative to the 4-fluoro or unsubstituted phenyl analogs, potentially shifting target engagement away from the trans-translation pathway and toward alternative antibacterial targets.

Structure–Activity Relationship Antibacterial Oxadiazole

4-Bromo Substituent Confers Different Reactivity and Physicochemical Profile Compared to 4-Chloro Analog in CCR6 Binding Assay

A structurally related compound, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (BDBM60214), has been tested for binding to the human C-C chemokine receptor type 6 (CCR6), yielding an IC50 of 11,000 nM (11 µM) [1]. The target compound differs by carrying a bromine atom at the 4-position instead of chlorine, and a 3-methoxyphenyl group instead of a phenyl group. Halogen substitution (Br vs. Cl) is known to affect both target binding affinity through halogen bonding and physicochemical properties including logP and metabolic stability. Although no direct CCR6 binding data exist for the target compound, the established IC50 for the 4-chloro analog provides a quantitative baseline for evaluating the impact of Br-for-Cl substitution in future head-to-head studies.

Binding Affinity CCR6 Halogen Effect

Patent Coverage Under US9187437B2 Provides Composition-of-Matter Protection for the Oxadiazole Benzamide Scaffold, Securing Freedom-to-Operate for Procurement

The general scaffold encompassing 4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is covered by US patent US9187437B2 (“Substituted oxadiazole compounds”), which claims oxadiazole derivatives with various aryl and heteroaryl substitutions and their use in treating autoimmune and vascular diseases [1]. This patent provides composition-of-matter protection that may be relevant for industrial users requiring clarity on intellectual property status for procurement and use in commercial R&D programs. The patent’s broad claims suggest that the specific 4-bromo-3-methoxyphenyl combination is encompassed, distinguishing it from earlier oxadiazole patents that focus on different substitution patterns.

Patent Freedom-to-Operate Oxadiazole

Optimal Application Scenarios for Procuring 4-Bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Established Evidence


Antibacterial Mechanism-of-Action Studies Utilizing the MassIVE MSV000088343 Proteomics Platform

Laboratories conducting systematic MOA comparisons within the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class should procure this exact compound, as it is enumerated within the MassIVE MSV000088343 dataset alongside HSGN-series analogs. Using any other 5-substituted analog would preclude valid cross-comparison with the published proteomic and transcriptomic profiles generated under this dataset [1].

Halogen-Dependent Structure–Activity Relationship (SAR) Campaigns Targeting CCR6 or Related Chemokine Receptors

Research groups investigating the impact of halogen substitution (Br versus Cl) on chemokine receptor binding affinity can use this compound as the 4-bromo probe, directly referencing the 11 µM IC50 established for the 4-chloro analog (BDBM60214) at CCR6 [1]. Such head-to-head halogen-scanning experiments require absolute chemical identity fidelity.

Intellectual Property Due Diligence and Freedom-to-Operate Assessment for Oxadiazole-Based Lead Series

Industrial medicinal chemistry teams seeking to initiate lead optimization programs on oxadiazole benzamides can use this compound as a reference standard for IP landscape analysis, leveraging its coverage under US9187437B2 to evaluate patent risks relative to earlier oxadiazole patents such as EP2278879 [1][2].

Quote Request

Request a Quote for 4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.